molecular formula C15H21N5O2 B286077 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Número de catálogo B286077
Peso molecular: 303.36 g/mol
Clave InChI: NARMXGYEFNCBFB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). It was discovered by Pfizer in 2003 and has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Mecanismo De Acción

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione selectively inhibits JAK3, which is a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which is critical for the activation and proliferation of T cells. By inhibiting JAK3, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can reduce the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to reduce inflammation and disease severity. In clinical trials, 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, and is currently being studied for its potential in other autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific modulation of the immune response. However, the limitations of using 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include its potential off-target effects, as well as the need for careful dosing and monitoring due to its immunosuppressive properties.

Direcciones Futuras

For the research on 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include the identification of its potential therapeutic applications in other autoimmune diseases, as well as the optimization of its dosing and delivery methods to minimize side effects. Additionally, the development of more selective JAK3 inhibitors may provide further insights into the role of JAK3 in immune function and may lead to the development of more effective therapies for autoimmune diseases.

Métodos De Síntesis

The synthesis of 9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps, including the condensation of 2,6-diaminopurine with cyclopentanone, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the function of JAK3, which plays a critical role in the activation of T cells and B cells, and thus, has the potential to suppress the immune response and reduce inflammation.

Propiedades

Fórmula molecular

C15H21N5O2

Peso molecular

303.36 g/mol

Nombre IUPAC

9-cyclopentyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C15H21N5O2/c1-17-12-11(13(21)18(2)15(17)22)20-9-5-8-19(14(20)16-12)10-6-3-4-7-10/h10H,3-9H2,1-2H3

Clave InChI

NARMXGYEFNCBFB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

SMILES canónico

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4CCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.